molecular formula C15H19N3 B5834249 N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine

N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine

Cat. No. B5834249
M. Wt: 241.33 g/mol
InChI Key: RULLLABMTMSBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine, also known as DMABN, is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyridine and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine acts as an antagonist at the α2-adrenergic receptor and the 5-HT2A receptor. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine has been shown to increase the levels of acetylcholine in the brain, which may contribute to its therapeutic effects on Alzheimer's disease and other cognitive disorders.
Biochemical and Physiological Effects
N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine has been found to have various biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal studies. N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects on cancer and other diseases.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, its limited solubility in water and low bioavailability may pose challenges for its use in in vivo studies.

Future Directions

There are several future directions for the research on N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine. One potential direction is to further investigate its therapeutic effects on Alzheimer's disease and other cognitive disorders. Another direction is to explore its potential use as a treatment for hypertension and other cardiovascular diseases. Additionally, more research is needed to understand the mechanisms underlying its anti-inflammatory and antioxidant effects, which may have implications for its use in cancer treatment.
Conclusion
In conclusion, N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine is a chemical compound that has been widely used in scientific research. It has potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, hypertension, and cancer. N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine acts as an antagonist at the α2-adrenergic receptor and the 5-HT2A receptor and inhibits the activity of acetylcholinesterase. It has various biochemical and physiological effects, including reducing blood pressure and heart rate and having antioxidant and anti-inflammatory effects. While N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine has several advantages for lab experiments, its limited solubility in water and low bioavailability may pose challenges for its use in in vivo studies. There are several future directions for research on N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine, including investigating its therapeutic effects on cognitive disorders and cardiovascular diseases and exploring its anti-inflammatory and antioxidant effects.

Synthesis Methods

N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine can be synthesized using a variety of methods, including the reduction of 4-(dimethylamino)benzaldehyde with sodium borohydride, followed by the reaction with 6-methyl-2-chloropyridine. Another method involves the reaction of 4-(dimethylamino)benzyl chloride with 6-methyl-2-pyridinamine in the presence of a base such as triethylamine.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. It has been found to have potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, hypertension, and cancer.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-12-5-4-6-15(17-12)16-11-13-7-9-14(10-8-13)18(2)3/h4-10H,11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULLLABMTMSBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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